molecular formula C9H17NO4S B3087640 N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine CAS No. 1176833-85-4

N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine

Cat. No.: B3087640
CAS No.: 1176833-85-4
M. Wt: 235.3 g/mol
InChI Key: PQADCRYOPOVXDV-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine is a chiral, non-proteinogenic amino acid derivative where the amine functional group is protected with a tert-butoxycarbonyl (Boc) group. This protection is crucial in multi-step organic synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), as it prevents unwanted side reactions and allows for orthogonal deprotection under mild acidic conditions. The Boc-protected D-homocysteine serves as a key building block for the incorporation of the D-homocysteine residue into synthetic peptides. This enables researchers to study peptide stability, biological activity, and structure-property relationships, especially in the design of peptides resistant to enzymatic degradation. The compound is related to other protected amino acids, such as N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-D-homocysteine and N-[(1,1-dimethylethoxy)carbonyl]-D-cysteine , which share similar applications in peptide chemistry. The use of such protected intermediates is a standard practice in the synthesis of complex peptide structures, including cyclic peptides and those containing disulfide bridges . Like all reagents of its class, this product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(4-5-15)7(11)12/h6,15H,4-5H2,1-3H3,(H,10,13)(H,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQADCRYOPOVXDV-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCS)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCS)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine typically involves the protection of the amino group of D-homocysteine with a tert-butoxycarbonyl (Boc) group. One common method involves reacting D-homocysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane or methanol.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Free thiols.

    Substitution: Free amine (D-homocysteine).

Scientific Research Applications

N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine involves its ability to protect the amino group of homocysteine, preventing unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property makes it valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Boc-Protected L-Amino Acids

  • N-[(1,1-Dimethylethoxy)carbonyl]-L-leucine (CAS 23680-31-1) :

    • Structure : Boc-L-leucine retains the Boc group but has an isobutyl side chain instead of homocysteine’s thioether.
    • Properties : Higher hydrophobicity (logP ~2.5) compared to homocysteine (logP ~1.1), impacting solubility in organic phases .
    • Applications : Preferred in hydrophobic peptide domains for membrane permeability studies .
  • N-[(1,1-Dimethylethoxy)carbonyl]-β-alanine (CAS 3303-84-2): Structure: β-alanine lacks the chiral α-carbon and has a shorter backbone. Properties: Reduced steric hindrance facilitates rapid coupling in solid-phase synthesis. Reactivity: The β-amino group requires distinct activation strategies compared to α-amino derivatives .

Modified Homocysteine Derivatives

  • N-[(1,1-Dimethylethoxy)carbonyl]-S-ethyl-D-homocysteine (CAS 108329-74-4) :

    • Structure : Features an ethyl-protected thiol group.
    • Stability : The S-ethyl group prevents disulfide bond formation, enhancing shelf-life under oxidative conditions .
    • Deprotection : Requires stronger acids (e.g., HF) compared to Boc cleavage with trifluoroacetic acid (TFA) .
  • N-[(1,1-Dimethylethoxy)carbonyl]-S-(4-methylbenzyl)-D-homocysteine (CAS 214630-13-4) :

    • Structure : Incorporates a p-methylbenzyl (MBzl) group on sulfur.
    • Applications : The MBzl group improves solubility in polar aprotic solvents (e.g., DMF), aiding in stepwise peptide elongation .

Boc-Protected Aromatic and Heterocyclic Amino Acids

  • N-[(1,1-Dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)-D-histidine (CAS 103343-26-6) :

    • Structure : D-histidine with a nitro-substituted aromatic side chain.
    • Reactivity : The 2,4-dinitrophenyl group increases acidity (pKa ~1.5) and alters electronic properties for UV-detection in HPLC .
  • N-[N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl]-DL-phenylalanine (CAS 61058-46-6) :

    • Structure : Dipeptide with Boc-L-Phe and DL-Phe residues.
    • Stereochemical Impact : The DL-configuration introduces conformational flexibility, useful in studying enzyme-substrate interactions .

Data Table: Comparative Properties of Selected Boc-Protected Amino Acids

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) pKa Key Feature
Boc-D-homocysteine 108329-74-4 C₁₁H₂₁NO₄S 263.35 3.86 Thioether side chain
Boc-L-leucine 23680-31-1 C₁₁H₂₁NO₄ 245.29 ~4.3 Isobutyl hydrophobic side chain
Boc-β-alanine 3303-84-2 C₈H₁₅NO₄ 189.21 ~3.8 β-amino backbone
Boc-S-(4-methylbenzyl)-D-homocysteine 214630-13-4 C₁₇H₂₅NO₄S 351.45 ~4.1 MBzl-protected thiol

Biological Activity

N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine is a derivative of homocysteine, a sulfur-containing amino acid involved in various metabolic processes. This compound has garnered attention due to its potential biological activities, particularly in relation to neurobiology and cardiovascular health. This article explores its biological activity, supported by relevant research findings, case studies, and data tables.

Overview of Homocysteine Metabolism

Homocysteine is produced from the metabolism of methionine and can undergo various transformations in the body. Elevated levels of homocysteine (hyperhomocysteinemia) are associated with several pathological conditions, including cardiovascular diseases and neurodegenerative disorders. The metabolism of homocysteine involves several enzymes, including cystathionine beta-synthase (CBS) and adenosylhomocysteinase (AHCY), which play crucial roles in regulating its levels and subsequent biological effects.

Neurotoxicity and Neuroprotection

Research indicates that homocysteine and its derivatives can exert both neurotoxic and neuroprotective effects depending on their concentration and context. For instance:

  • Neurotoxic Effects : Studies have shown that elevated levels of homocysteine can lead to neuronal damage through oxidative stress and activation of pro-apoptotic pathways. In vitro experiments with SH-SY5Y neuroblastoma cells demonstrated that exposure to homocysteine resulted in a significant reduction in cell viability, with concentrations as low as 40 μM causing notable cytotoxicity over five days .
  • Mechanisms of Action : Homocysteine acts as an excitatory neurotransmitter by modulating NMDA receptors, which are critical for synaptic plasticity and memory function. It can act as both an agonist and antagonist depending on the presence of glycine, influencing calcium ion influx into neurons .

Cardiovascular Implications

Hyperhomocysteinemia is linked to various cardiovascular conditions due to its effects on endothelial function and vascular remodeling:

  • Endothelial Dysfunction : Elevated homocysteine levels have been shown to induce inflammation in endothelial cells by upregulating pro-inflammatory cytokines such as IL-6 and TNF-alpha. This inflammatory response contributes to vascular remodeling processes associated with atherosclerosis .
  • Oxidative Stress : Homocysteine promotes oxidative stress within vascular tissues, leading to damage of endothelial cells and contributing to atherogenesis. The production of reactive oxygen species (ROS) increases significantly with prolonged exposure to homocysteine .

Experimental Models

Several studies have utilized animal models to investigate the effects of homocysteine:

  • Rodent Models : In rodent studies, administration of homocysteine has been linked to increased neuronal excitability and subsequent neuronal death, particularly following induced ischemic conditions. This suggests that elevated homocysteine may exacerbate injury following cerebrovascular events .
  • Clinical Observations : Epidemiological studies have shown a correlation between high plasma levels of homocysteine and increased incidence of stroke and cognitive decline in humans. These findings underscore the importance of monitoring homocysteine levels as a potential biomarker for neurological health .

Data Tables

Biological Activity Effects Concentration Range Study Reference
NeurotoxicityReduced cell viability20 μM - 80 μM
Endothelial dysfunctionIncreased IL-6, TNF-alphaElevated levels
Oxidative stressIncreased ROS productionProlonged exposure

Q & A

Q. What are the optimal conditions for introducing the Boc (tert-butoxycarbonyl) group to D-homocysteine in peptide synthesis?

The Boc group is commonly introduced using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions (pH 8–10) with a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance reaction efficiency by activating the carbonyl group. Reaction completion is monitored via thin-layer chromatography (TLC) or NMR to confirm the absence of unreacted D-homocysteine .

Q. How does the Boc-protected D-homocysteine influence stereochemical integrity during solid-phase peptide synthesis (SPPS)?

The Boc group stabilizes the α-amino group, preventing racemization during coupling steps. However, the D-configuration of homocysteine introduces steric hindrance that may slow coupling kinetics. Use of HOBt/DIC (hydroxybenzotriazole/diisopropylcarbodiimide) as coupling reagents minimizes side reactions, preserving enantiomeric excess (>98%) .

Q. What purification methods are recommended for isolating N-[(1,1-dimethylethoxy)carbonyl]-D-homocysteine from reaction mixtures?

Flash chromatography on silica gel with a gradient of ethyl acetate/hexane (3:7 to 1:1) effectively separates the Boc-protected product from byproducts. Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) further purifies the compound, achieving ≥95% purity. Lyophilization ensures stability for long-term storage .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported reactivity of Boc-D-homocysteine under acidic deprotection conditions?

Discrepancies arise from varying acid strengths (e.g., TFA vs. HCl/dioxane). While TFA rapidly cleaves the Boc group (≤30 min), it may protonate the thiol group, leading to disulfide formation. Pre-treatment with tris(2-carboxyethyl)phosphane (TCEP) prevents oxidation, enabling consistent deprotection yields (85–92%) .

Q. How does the incorporation of Boc-D-homocysteine into peptide backbones affect enzymatic stability in tyrosine kinase pathways?

Boc-D-homocysteine disrupts substrate-enzyme binding in tyrosine kinase assays due to its non-natural stereochemistry. Comparative studies with L-homocysteine show a 40–60% reduction in phosphorylation efficiency, as measured by LC-MS/MS. This highlights its utility as a metabolic pathway inhibitor .

Q. What analytical techniques validate the stability of Boc-D-homocysteine in long-term storage under varying temperatures?

Accelerated stability studies (25°C, 40°C, 60°C) monitored via NMR and mass spectrometry identify decomposition pathways. At 40°C, tert-butyl group cleavage occurs after 6 months, forming CO2 and D-homocysteine. Storage at −20°C in argon atmosphere extends stability to >24 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine
Reactant of Route 2
Reactant of Route 2
N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.